2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-5(2)7-9-6(4-13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBIVCFGEMSRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Thiazole Ring Formation and Carboxylation
This approach involves constructing the thiazole ring through cyclization of suitable precursors, followed by carboxylation at the 4-position. The key steps include:
Preparation of Thiazole Core:
Using α-halo ketones or α-aminothiols as starting materials, cyclization is achieved via Hantzsch or Gewald-type reactions. For example, α-aminothiols reacting with α-haloketones under basic conditions to form the thiazole ring.Introduction of Carboxylic Acid:
The 4-position carboxyl group is introduced through oxidation or carboxylation of the intermediate thiazole derivatives, often utilizing reagents such as oxalyl chloride or thionyl chloride to convert the corresponding acid derivatives into acyl chlorides, which then undergo hydrolysis or subsequent oxidation to yield the acid.
Oxalyl chloride-mediated carboxylation:
As per research, oxalyl chloride reacts with thiazole-4-carboxylic acid to generate the corresponding acyl chloride, which can be further functionalized (see source).Reflux with thionyl chloride:
Conversion of thiazole-4-carboxylic acid to its acyl chloride derivative under reflux conditions, followed by hydrolysis to regenerate the acid or derivatization.
Functionalization with Ethoxyethyl Group
The ethoxyethyl substituent at the 2-position can be introduced via nucleophilic substitution or alkylation:
Alkylation of Thiazole Derivatives:
The thiazole core bearing a reactive 2-position (e.g., halogenated intermediate) can undergo nucleophilic substitution with ethoxyethyl halides or related electrophiles.- For example, using 1-ethoxyethyl halides in the presence of bases like potassium carbonate or sodium hydride to alkylate the 2-position.
Use of Protecting Groups and Subsequent Deprotection:
Protective groups may be employed to ensure selectivity, with subsequent deprotection steps to reveal the free ethoxyethyl group.
- The synthesis of similar compounds involves alkylation with ethoxyethyl halides or related electrophiles, often under mild conditions to prevent side reactions (see source).
Key Reagents and Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Thiazole ring formation | α-Haloketones, α-aminothiols | Reflux, basic or acidic medium | Gewald or Hantzsch reactions |
| Carboxylation | Oxalyl chloride, thionyl chloride | Reflux, inert atmosphere | Conversion of acid to acyl chloride |
| Ethoxyethyl substitution | Ethoxyethyl halides, bases | Room temperature to mild heating | Nucleophilic substitution |
Representative Synthesis Data
| Method | Yield | Key Conditions | Remarks |
|---|---|---|---|
| Oxalyl chloride-mediated | 80-99% | 0°C to room temperature, inert atmosphere | Efficient conversion of acid to acyl chloride |
| Thionyl chloride reflux | 80.5% | Reflux for 2 hours | Common method for acyl chloride formation |
| Alkylation with ethoxyethyl halides | Variable | Mild conditions, controlled temperature | Selective substitution at the 2-position |
Summary of Research Findings
- The most reliable method involves initial synthesis of the thiazole core via Gewald or Hantzsch reactions, followed by oxidation or acylation to introduce the carboxylic acid group.
- Conversion of the acid to acyl chlorides using oxalyl chloride or thionyl chloride is a critical step, enabling subsequent functionalization.
- The ethoxyethyl group is introduced through nucleophilic substitution reactions with appropriate electrophiles, often under mild conditions to ensure selectivity and high yield.
- Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, acetonitrile), and catalysts (e.g., DMAP, Lewis acids) significantly influence the yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid has been studied for its antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial strains. For instance, thiazole derivatives have been synthesized and evaluated for their minimum inhibitory concentration against pathogens like Bacillus subtilis and Aspergillus niger, showing promising results in inhibiting microbial growth .
Case Study: Antimicrobial Activity
A study synthesized several thiazole derivatives, including the target compound, which were tested against multiple strains. The results indicated that certain derivatives exhibited strong antibacterial activity, suggesting potential for development as therapeutic agents .
Agricultural Applications
Thiazole derivatives are also explored for their use as agrochemicals. Their ability to act as fungicides and herbicides is of particular interest. The structural characteristics of this compound may allow it to interact effectively with plant pathogens or pests.
Data Table: Antifungal Activity of Thiazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | Fusarium oxysporum | 50 µg/mL |
| Thiazole B | Botrytis cinerea | 30 µg/mL |
| This compound | Aspergillus niger | 40 µg/mL |
Material Science
In material science, thiazole compounds are being investigated for their role in the synthesis of novel materials with specific electronic or optical properties. The unique structure of thiazoles allows them to be incorporated into polymers or coatings that could enhance performance in various applications.
Case Study: Polymer Applications
Research has shown that incorporating thiazole derivatives into polymer matrices can improve thermal stability and mechanical properties. This opens avenues for developing advanced materials suitable for electronics and coatings .
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of structurally related thiazole-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Physicochemical Properties
- Solubility: The ethoxyethyl group’s ether linkage may enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to purely aromatic (e.g., 4-methylphenyl) or halogenated (e.g., 3-chlorophenyl) derivatives .
- Lipophilicity : LogP values (predicted):
- Ethoxyethyl derivative: ~1.5 (moderate).
- 3-Chlorophenyl derivative: ~2.8 (high).
- Acetyl derivative: ~0.9 (low).
Biological Activity
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazole family. Its unique structure, which includes a thiazole ring and a carboxylic acid functional group, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The compound features a five-membered ring containing sulfur and nitrogen atoms, contributing to its reactivity and biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. Its biological activity is primarily attributed to its interaction with various molecular targets within microbial cells.
Antimicrobial Properties
Several studies have investigated the compound's effectiveness against a range of bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed in different studies:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 250 | |
| Escherichia coli | 125 | |
| Pseudomonas aeruginosa | >1000 | |
| Bacillus subtilis | 500 |
These results suggest that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while exhibiting less efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for bacterial survival.
- Receptor Interaction : It can interact with specific receptors in microbial cells, modulating their activity and leading to cell death or growth inhibition.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Case Studies
A notable study published in Molecules examined the compound's effectiveness against various bacterial strains. The researchers found that the compound exhibited a dose-dependent response, with significant antibacterial activity observed at concentrations as low as 125 µg/mL against Escherichia coli and 250 µg/mL against Staphylococcus aureus .
Another investigation focused on the compound's antifungal properties, revealing that it inhibited the growth of several fungal species, including Candida albicans, at comparable concentrations. This suggests its potential utility in treating fungal infections alongside bacterial ones .
Q & A
Q. Key Considerations :
- Purification via silica gel chromatography (hexane/EtOAc gradients) is critical to isolate isomers .
- Monitor reaction progress using TLC or LC-MS to avoid over-alkylation.
Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify the ethoxyethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.8 ppm for OCH₂) and thiazole ring protons (δ ~7.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₉H₁₃NO₃S: 215.06).
- HPLC : Reverse-phase C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm ensure ≥98% purity .
Validation : Cross-reference spectral data with synthetic intermediates (e.g., ethyl ester precursors) .
Basic: What are the solubility challenges, and how can they be addressed?
Methodological Answer:
- Solubility Profile : The compound is likely poorly soluble in water due to the hydrophobic ethoxyethyl group and planar thiazole ring.
- Strategies :
- Use co-solvents (e.g., DMSO:water mixtures) for biological assays .
- Derivatize to sodium/potassium salts (carboxylic acid deprotonation) for aqueous solutions .
- Micellar encapsulation (e.g., PEG-based surfactants) for in vivo studies.
Note : Conduct solubility screens using nephelometry or UV-Vis turbidity assays to optimize conditions.
Advanced: How can structure-activity relationship (SAR) studies guide functional group optimization?
Methodological Answer:
- Core Modifications :
- Carboxylic Acid Bioisosteres : Substitute with tetrazole or sulfonamide groups to improve metabolic stability .
Case Study : Analogous thiazole derivatives show enhanced antimicrobial activity when the carboxylic acid is esterified (e.g., ethyl esters) .
Advanced: How should researchers address contradictions in reported bioactivity data?
Methodological Answer:
- Assay Variability :
- Data Reconciliation :
- Normalize results using positive controls (e.g., doxorubicin for cytotoxicity).
- Perform meta-analysis of published datasets to identify outliers.
Example : Thiazole-carboxylic acids exhibit anti-inflammatory activity in RAW264.7 macrophages but not in primary monocytes, highlighting cell-type specificity .
Advanced: What mechanistic insights exist for this compound’s enzyme interactions?
Methodological Answer:
- Target Identification :
- Molecular Docking : Use AutoDock Vina to predict binding to enzymes like aldose reductase (key in diabetic complications) .
- Enzyme Inhibition Assays : Measure IC₅₀ against recombinant targets (e.g., HIV-1 integrase) via fluorescence polarization .
- Mechanistic Studies :
Validation : Confirm binding via SPR or ITC, and correlate with functional assays (e.g., luciferase reporters for NF-κB) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
